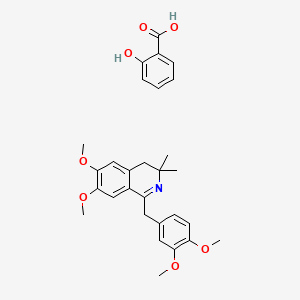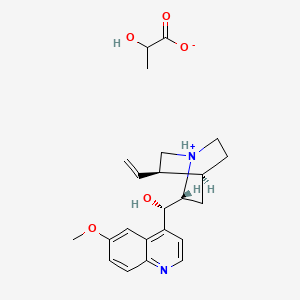
(9S)-9-Hydroxy-6'-methoxycinchonanium lactate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate is a complex organic compound that belongs to the class of cinchona alkaloids. These compounds are known for their diverse pharmacological properties, including antimalarial, anti-inflammatory, and analgesic effects. The lactate form of this compound is particularly interesting due to its enhanced solubility and bioavailability, making it a valuable candidate for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9S)-9-Hydroxy-6’-methoxycinchonanium lactate typically involves several steps, starting from the extraction of cinchona alkaloids from the bark of cinchona trees. The key steps include:
Extraction: The bark is treated with an acidic solution to extract the alkaloids.
Purification: The crude extract is purified using chromatographic techniques.
Hydroxylation: The purified alkaloid undergoes hydroxylation at the 9th position.
Methoxylation: The hydroxylated compound is then methoxylated at the 6’ position.
Lactate Formation: Finally, the compound is reacted with lactic acid to form the lactate salt.
Industrial Production Methods
Industrial production of (9S)-9-Hydroxy-6’-methoxycinchonanium lactate involves large-scale extraction and purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and supercritical fluid extraction (SFE) are employed to ensure high purity and yield. The reaction conditions are optimized to maximize the efficiency of each step, and continuous monitoring is conducted to maintain quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 9th position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group at the 6’ position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Oxidation: Formation of 9-keto-6’-methoxycinchonanium lactate.
Reduction: Formation of dihydro-9-hydroxy-6’-methoxycinchonanium lactate.
Substitution: Formation of derivatives with different functional groups at the 6’ position.
Wissenschaftliche Forschungsanwendungen
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its antimalarial activity and potential use in treating other parasitic infections.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (9S)-9-Hydroxy-6’-methoxycinchonanium lactate involves its interaction with various molecular targets and pathways:
Antimalarial Activity: The compound interferes with the heme detoxification pathway in Plasmodium parasites, leading to their death.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory enzymes.
Analgesic Properties: The compound interacts with opioid receptors, providing pain relief.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinine: Another cinchona alkaloid with antimalarial properties.
Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.
Cinchonine: A cinchona alkaloid with similar pharmacological effects.
Uniqueness
(9S)-9-Hydroxy-6’-methoxycinchonanium lactate is unique due to its enhanced solubility and bioavailability compared to other cinchona alkaloids. Its lactate form allows for better absorption and distribution in the body, making it a more effective therapeutic agent.
Eigenschaften
CAS-Nummer |
85135-84-8 |
|---|---|
Molekularformel |
C23H30N2O5 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;2-hydroxypropanoate |
InChI |
InChI=1S/C20H24N2O2.C3H6O3/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-2(4)3(5)6/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2,4H,1H3,(H,5,6)/t13-,14-,19+,20-;/m0./s1 |
InChI-Schlüssel |
ZIDGEHZBXVXPFQ-VJAUXQICSA-N |
Isomerische SMILES |
CC(C(=O)[O-])O.COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[NH+]3C[C@@H]4C=C)O |
Kanonische SMILES |
CC(C(=O)[O-])O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[NH+]3CC4C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


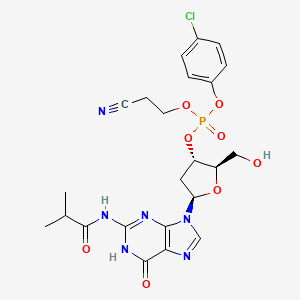

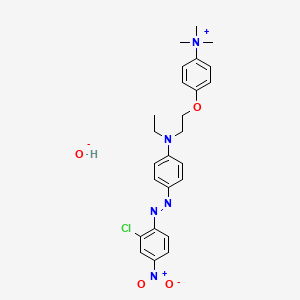
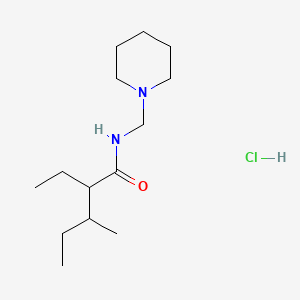

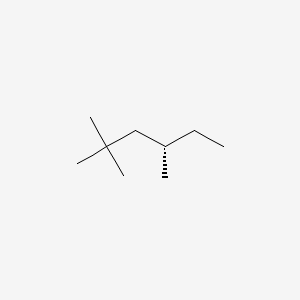
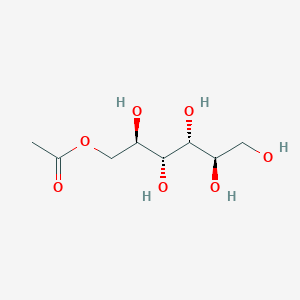
![2,2'-[[(1,2-Benzisothiazol-3-yloxy)methyl]imino]bisethanol](/img/structure/B12700552.png)

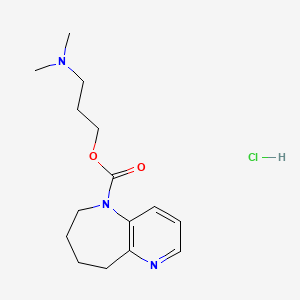
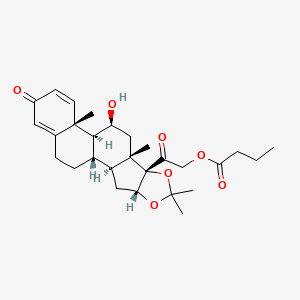
![4-[3-[6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-yl]propyl]piperazine-1-ethanol dihydrochloride](/img/structure/B12700566.png)

